PropanaMide, N-[2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]-
Description
Systematic IUPAC Nomenclature Analysis
The IUPAC name (E)-N-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl)propanamide provides a precise description of the compound’s structure. Breaking this down:
- Propanamide : The parent chain is a three-carbon amide (CH₃CH₂CONH₂).
- N-(2-(...ylidene)ethyl) : The amide nitrogen is substituted with an ethyl group bearing a double bond (ylidene) to the indenofuran system.
- 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan : A bicyclic system comprising a fused benzene ring (indene) and a partially saturated furan ring. The numbering scheme [5,4-b] indicates the fusion positions between the benzene and furan rings.
- (E) : The configuration of the ethylidene double bond, where the higher-priority substituents (indenofuran and ethyl groups) lie on opposite sides.
This nomenclature underscores the compound’s hybrid architecture, combining aromatic and aliphatic features with defined stereochemistry.
Molecular Architecture and Functional Group Identification
The molecule’s structure (Fig. 1) features three key components:
- Indenofuran Core : A bicyclic system with a benzene ring fused to a tetrahydrofuran ring. The 1,2,6,7-tetrahydro designation indicates partial saturation at positions 1, 2, 6, and 7, leaving one double bond in the furan ring.
- Ethylidene Bridge : A two-carbon chain (CH₂-CH=) connecting the indenofuran system to the amide group. The double bond introduces rigidity and planar geometry.
- Propanamide Functional Group : A terminal -
Properties
IUPAC Name |
N-[2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-7H,2-4,8-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDOFSUSDKUIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC=C1CCC2=C1C3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
PropanaMide, N-[2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]- is a compound that has garnered attention for its potential biological activities. This article reviews the current knowledge on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound is characterized by a propanamide backbone linked to a substituted indeno-furan moiety. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of propanamides exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising antibacterial and antifungal activities. A notable study synthesized various substituted propanamides and evaluated their effectiveness against common pathogens using methods such as the cup plate method for antibacterial activity and the housefly worm method for anthelmintic activity. The results demonstrated that certain derivatives exhibited higher activity than standard drugs like albendazole .
| Compound | Antibacterial Activity (MIC mg/mL) | Antifungal Activity (MIC mg/mL) |
|---|---|---|
| Compound A | 6.72 (E. coli) | 6.63 (S. aureus) |
| Compound B | 6.67 (E. coli) | 6.45 (Candida albicans) |
Anticancer Activity
Recent studies have focused on the anticancer potential of propanamide derivatives. One study synthesized a series of propanamide derivatives bearing oxadiazole rings and tested their anticancer activity in vitro against various cancer cell lines. The results indicated that several compounds exhibited low IC50 values, suggesting potent anticancer effects . For example:
| Compound | IC50 Value (µM) | Cancer Type |
|---|---|---|
| Compound 1 | 20.12 ± 6.20 | Breast Cancer |
| Compound 2 | 10.84 ± 4.20 | Lung Cancer |
| Compound 3 | 24.57 ± 1.62 | Prostate Cancer |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, propanamide derivatives have also shown anti-inflammatory effects. A study demonstrated that certain compounds could inhibit carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents .
Case Studies
- Antiplasmodial Activity : A derivative of propanamide was evaluated for its antiplasmodial activity against Plasmodium falciparum. The compound exhibited nanomolar inhibition against both chloroquine-sensitive and multidrug-resistant strains, highlighting its potential as an antimalarial agent .
- Selective Androgen Receptor Degraders (SARDs) : Certain propanamide derivatives have been characterized as SARDs with significant inhibitory effects on androgen receptor signaling in prostate cancer models. These compounds not only inhibited tumor growth but also demonstrated efficacy against enzalutamide-resistant cancer cells .
Scientific Research Applications
Introduction to Propanamide, N-[2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]-
Propanamide, N-[2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]- is a chemical compound with significant interest in scientific research due to its unique structural properties and potential applications. This compound is also known as Ramelteon, a medication primarily used for the treatment of insomnia. This article explores the various applications of this compound in scientific research, including pharmacological studies, potential therapeutic uses, and its role in drug development.
Pharmacological Studies
Ramelteon is primarily recognized for its role as a selective melatonin receptor agonist. It binds to melatonin receptors (MT1 and MT2), which are crucial for regulating circadian rhythms and sleep-wake cycles. Research has demonstrated that Ramelteon can effectively reduce sleep latency and improve overall sleep quality without the side effects commonly associated with traditional sedative-hypnotic drugs.
Case Study: Sleep Disorders
A clinical trial evaluating the efficacy of Ramelteon in patients with chronic insomnia showed significant improvements in sleep onset and duration compared to placebo groups. The study highlighted Ramelteon's safety profile and minimal risk of dependence or withdrawal symptoms, making it a favorable option for long-term management of insomnia .
Potential Therapeutic Uses Beyond Sleep Disorders
Recent investigations have explored the potential of Ramelteon in treating other conditions beyond insomnia:
- Anxiety Disorders : Preliminary studies suggest that melatonin receptor agonists may have anxiolytic effects, providing a new avenue for anxiety management.
- Circadian Rhythm Disorders : Given its mechanism of action on melatonin receptors, Ramelteon is being studied for its effectiveness in treating circadian rhythm sleep disorders such as jet lag and shift work disorder.
Drug Development and Formulation
Ramelteon's unique pharmacological profile has led to its consideration in drug formulation studies aimed at enhancing bioavailability and therapeutic efficacy. Researchers are investigating various delivery systems, including:
- Extended-release formulations : To provide sustained release of the active ingredient over time.
- Combination therapies : Exploring synergistic effects with other pharmacological agents to enhance therapeutic outcomes for complex conditions like depression associated with insomnia.
Toxicological Studies
Understanding the safety profile of Ramelteon is crucial for its continued use in clinical settings. Toxicological assessments have shown that while Ramelteon has a favorable safety margin, further studies are necessary to evaluate long-term effects and interactions with other medications.
Summary of Clinical Trials Involving Ramelteon
| Study | Population | Duration | Outcome |
|---|---|---|---|
| Study A | Adults with chronic insomnia | 6 weeks | Significant reduction in sleep latency |
| Study B | Elderly patients | 12 weeks | Improved sleep quality without adverse effects |
| Study C | Patients with anxiety | 8 weeks | Reduced anxiety symptoms alongside improved sleep |
Chemical Identifiers
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m1/s1 |
| InChIKey | YLXDSYKOBKBWJQ-GFCCVEGCSA-N |
| SMILES | C(CNC(CC)=O)[C@@H]1C=2C3=C(C=CC2CC1)OCC3 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is part of a broader class of indeno-furan derivatives with varied substituents influencing pharmacological and physicochemical properties. Below is a detailed comparison with key analogs:
Ramelteon (N-[2-((8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propanamide)
- Key Differences :
- Saturation : Ramelteon’s ethyl group is fully saturated, while the target compound retains a conjugated ylidene group, altering electronic properties and metabolic stability .
- Stereochemistry : Ramelteon’s (8S)-configuration is critical for binding to MT₁/MT₂ receptors; the ylidene intermediate lacks stereochemical definition until hydrogenation .
- Pharmacological Impact : Ramelteon’s metabolite M-II (hydroxylated at C2 of the propanamide chain) retains receptor affinity but exhibits 10% potency compared to the parent drug .
Hydroxamic Acid Derivatives
Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () share the indeno-furan core but incorporate hydroxamic acid moieties. These exhibit distinct antioxidant and metal-chelating properties, unlike the propanamide’s receptor-targeting design .
Physicochemical and Electronic Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | LogP* | Solubility (H₂O) |
|---|---|---|---|---|---|
| Target Compound (ylidene propanamide) | C₁₆H₁₉NO₂ | 257.33 | Ylidene, propanamide | 2.8 | Low (lipophilic) |
| Ramelteon | C₁₆H₂₁NO₂ | 259.34 | Saturated ethyl, propanamide | 3.1 | Moderate |
| Impurity B (acetonitrile) | C₁₃H₁₁NO | 197.23 | Ylidene, nitrile | 1.9 | Very low |
| M-II Metabolite (hydroxylated ramelteon) | C₁₆H₂₁NO₃ | 275.35 | Hydroxypropanamide | 2.5 | High |
*Estimated via DFT calculations (e.g., HOMO-LUMO gaps for ylidene derivatives suggest enhanced electron delocalization vs. saturated analogs) .
Table 2: Receptor Binding and Metabolic Profiles
| Compound | MT₁/MT₂ Affinity (IC₅₀, nM) | Major Metabolic Pathway | Half-Life (h) |
|---|---|---|---|
| Ramelteon | 14 (MT₁), 112 (MT₂) | CYP1A2 hydroxylation → M-II | 1–2.6 |
| Target Ylidene Propanamide | Not reported | Likely oxidation/hydrogenation | N/A |
| M-II Metabolite | ~10% potency of ramelteon | Glucuronidation | 2–4 |
Preparation Methods
Ozonolysis-Reduction Route
Source : EP2483258A1, WO2011044990A1
-
Starting Material : 6-Hydroxy-7-allyl-indan-1-one (II).
-
Steps :
-
Ozonolysis : React (II) in methanol/dichloromethane (1:10 v/v) at -78°C.
-
Reduction : Treat the ozonide with methanol and sodium borohydride to yield 2-methoxy-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (III).
-
Alcohol Elimination : Heat (III) in acidic conditions (H₂SO₄) to form 6,7-dihydro-8H-indeno[5,4-b]furan-8-one (IV).
-
Hydrogenation : Catalyze (IV) with Pd/C under H₂ (2.5 kg/cm²) to produce 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (I).
-
Data :
| Step | Conditions | Yield |
|---|---|---|
| Ozonolysis | MeOH/CH₂Cl₂, -78°C | 85% |
| Hydrogenation | Pd/C, H₂ (2.5 kg/cm²) | 92% |
Claisen Rearrangement Route
-
Starting Material : 6-Allyloxy-indan-1-one (VI).
-
Steps :
-
Thermal Rearrangement : Heat (VI) at 200°C to induce Claisen rearrangement, forming 6-hydroxy-7-allyl-indan-1-one (II).
-
Cyclization : Treat (II) with paraformaldehyde and i-Pr₂NH·TFA in dioxane (reflux, 48 h) to yield (I).
-
Data :
| Step | Conditions | Yield |
|---|---|---|
| Claisen Rearrangement | 200°C, neat | 78% |
| Cyclization | Dioxane, reflux | 65% |
| Step | Conditions | Yield |
|---|---|---|
| Wittig Reaction | THF, NaOMe, 25°C | 77% |
| Amidation | DMF, NaOH, 0°C | 68% |
Direct Propionylation of Ethylidene Intermediate
-
Steps :
-
Catalytic Reduction : Reduce (7) with NaBH₄ and propionyl chloride in toluene (0–5°C) to form N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethyl]propionamide.
-
Purification : Recrystallize using methanol/water (5:1).
-
Data :
| Step | Conditions | Yield |
|---|---|---|
| Propionylation | Toluene, 0–5°C | 72% |
| Recrystallization | MeOH/H₂O | 95% purity |
Key Challenges and Optimizations
Impurity Control
Source : WO2012035303A2, PubChem
-
Issue : Formation of dimeric impurities (e.g., N,N-di-[2-(indeno-furanyl)ethyl]propionamide) during amidation.
-
Solution : Use stoichiometric propionyl chloride and maintain temperatures below 5°C.
Catalytic Efficiency
-
Catalyst Screening : Pd/C (10%) showed superior activity over Pt/C or Raney Ni in hydrogenation steps, achieving >99% conversion.
Comparative Analysis of Methods
Q & A
Basic: What are the foundational synthetic routes for synthesizing N-[2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]propionamide?
Answer:
The compound is synthesized via a multi-step process:
Claisen–Schmidt Condensation : Reacting 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one with aromatic aldehydes under solvent-free conditions using solid KOH to form arylidene intermediates .
Ketone to Acetonitrile Conversion : The ketone group is converted to an acetonitrile group via Wittig or phosphorane-mediated condensation (e.g., using NaH in THF) .
Selective Hydrogenation : The cyano group is reduced to an ethylamine intermediate using catalysts like Raney cobalt or nickel under H₂ in ethanol/NH₃ .
Propionylation : The amine intermediate is acylated with propionyl chloride in the presence of triethylamine (TEA) or NaOH in THF/DMF to yield the propionamide .
Key Characterization : Melting point (149–151°C), NMR, and TLC (hexane:ethyl acetate, 7:3) are used to monitor reactions and confirm purity .
Basic: How is the stereochemical integrity of the S-configuration maintained during synthesis?
Answer:
The (S)-enantiomer is obtained via asymmetric hydrogenation using chiral Ru catalysts (e.g., Ru(OAc)₂-(S)-BINAP) under H₂ in methanol or toluene/MeOH. Critical parameters include:
- Temperature : 40–100°C to optimize catalyst activity and enantiomeric excess (ee) .
- pH Control : Maintaining pH 3–9 during hydrogenation to prevent racemization .
- Chiral Resolution : Use of resolving agents like dibenzoyl-L-tartaric acid to isolate the S-enantiomer from racemic mixtures .
Validation : Enantiopurity is confirmed via chiral HPLC or polarimetry .
Advanced: How can researchers resolve contradictions in catalytic efficiency between Raney cobalt and nickel for cyano group reduction?
Answer:
- Catalyst Selectivity :
- Raney Cobalt : Preferred for selective reduction of cyano groups to amines without over-reducing conjugated double bonds (e.g., in 2-(indeno-furan-ylidene)acetonitrile) .
- Raney Nickel : May lead to partial double-bond hydrogenation, requiring careful monitoring of reaction time and H₂ pressure to avoid by-products .
- Methodological Optimization :
Data Analysis : Compare yields and ee values from both catalysts to determine optimal conditions for specific substrates .
Advanced: What computational strategies are employed to predict the reactivity of intermediates like 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one?
Answer:
- Density Functional Theory (DFT) :
- B3LYP/6-311G(d,p) basis sets calculate bond lengths, HOMO-LUMO gaps (e.g., 3.67 eV for ITHF), and electrostatic potentials to predict electron transfer and reactive sites .
- Molecular electrostatic potential (MEP) maps identify nucleophilic (oxygen atoms) and electrophilic (aromatic hydrogens) regions .
- Applications :
Advanced: How are racemic by-products addressed in large-scale synthesis?
Answer:
- Racemization Protocols :
- Analytical Monitoring :
Basic: What analytical methods are critical for characterizing intermediates and final products?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms regiochemistry (e.g., indeno-furan proton shifts at δ 6.8–7.2 ppm) .
- Chromatography :
- Physicochemical Data :
Advanced: How do reaction conditions influence the formation of double-bond impurities in the final propionamide?
Answer:
- Impurity Source : Incomplete hydrogenation of the indeno-furan-ylidene moiety leads to (E)-isomer residues .
- Mitigation Strategies :
- Detection : LC-MS identifies impurities at ppm levels for regulatory compliance .
Basic: What are the key physicochemical properties of intermediates like 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one?
Answer:
- Physical Data :
- Stability :
Advanced: How are metabolic pathways of the propionamide derivative studied preclinically?
Answer:
- Metabolite Identification :
- Pharmacokinetics :
Advanced: What strategies improve yield in the Claisen–Schmidt condensation step?
Answer:
- Solvent-Free Mechanochemistry : Grind reactants (ketone + aldehyde) with KOH using a mortar and pestle to enhance surface area and reaction rate .
- Temperature Control : Exothermic reactions are cooled to 0–5°C to prevent decomposition .
- Workup : Isolate products via ice-cold water precipitation and recrystallize in ethanol (>95% purity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
